4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole

Synthetic Chemistry Cross-Coupling Indole Functionalization

Synthesizing fluorinated indole libraries through sequential N-alkylation and halogenation is time-consuming and low-yielding. 4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole (CAS 1598299-85-4) solves this by integrating two key handles in one building block: - Pre-installed 4-bromo group for direct Suzuki-Miyaura or Buchwald-Hartwig diversification. - N-1 2,2-difluoroethyl group provides metabolic stability and lipophilicity tuning from the outset. - Eliminates protection/deprotection steps, accelerating CNS and oncology SAR campaigns.

Molecular Formula C10H8BrF2N
Molecular Weight 260.08 g/mol
Cat. No. B12067515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole
Molecular FormulaC10H8BrF2N
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2CC(F)F)C(=C1)Br
InChIInChI=1S/C10H8BrF2N/c11-8-2-1-3-9-7(8)4-5-14(9)6-10(12)13/h1-5,10H,6H2
InChIKeyGIVHGXLWMPQSOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(2,2-difluoroethyl)-1H-indole: Dual-Modified Building Block


4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole (CAS 1598299-85-4) is a synthetic indole derivative featuring a bromine atom at the 4-position and a 2,2-difluoroethyl group at the 1-position of the indole scaffold . With a molecular formula of C10H8BrF2N and a molecular weight of 260.08 g/mol , this compound integrates two distinct modifiable handles into a single, compact building block. The indole core is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive molecules and pharmaceuticals [1]. This specific derivative is primarily utilized as an advanced synthetic intermediate, where the 4-bromo group provides a site for cross-coupling reactions, and the N-1 2,2-difluoroethyl group offers a metabolically robust and lipophilicity-tuning substituent that can be carried through to final compounds [2]. Its value proposition lies in its ability to streamline the synthesis of complex, fluorinated indole-containing molecules.

4-Bromo handle enables Pd-catalyzed cross-coupling at C4 for library synthesis.
N-1 2,2-difluoroethyl group supports lipophilicity tuning and metabolic stability research.
Dual modification streamlines synthesis of fluorinated indole-containing molecules.

4-Bromo-1-(2,2-difluoroethyl)-1H-indole: Advantages Over Simpler Indoles


Attempting to substitute 4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole with a simple bromoindole or a non-halogenated N-alkyl indole introduces significant synthetic inefficiencies and compromises final compound properties. The 4-bromo group is a superior handle for palladium-catalyzed cross-couplings compared to other halogen positions [1], while the N-1 2,2-difluoroethyl group is a recognized metabolically stable, lipophilic hydrogen-bond donor in medicinal chemistry [2]. The strategic combination of both modifications in a single intermediate bypasses sequential protection/deprotection steps, reduces overall synthesis time, and ensures the desirable fluorine-containing motif is incorporated from the outset [3]. This contrasts sharply with a sequential approach, which would require separate N-alkylation and halogenation steps with associated purification losses and potential for side reactions. The specific positioning and combination of these two functional groups creates a unique synthetic node not replicable by simpler analogs, directly impacting the efficiency and feasibility of constructing complex molecular libraries [4].

4-Bromoindole Reactivity at C4 may differ without the electron-withdrawing N-1 substituent; cross-coupling efficiency not directly transferable.
4-Bromo-1-methylindole Lacks the fluorinated motif; lipophilicity and metabolic stability attributes associated with the CHF2 group are absent.
Non-fluorinated N-alkyl indoles Introducing fluorine later adds synthetic steps and may reduce overall yield; pre-installed fluorine avoids re-synthesis.

4-Bromo-1-(2,2-difluoroethyl)-1H-indole: Evidence vs. Analogs


Enhanced Cross-Coupling Reactivity

In palladium-catalyzed cross-coupling reactions, 4-bromoindoles exhibit a distinct reactivity profile compared to other regioisomers. Studies on the selective lithiation of 4,7-dibromoindoles demonstrate that the C4 position can be selectively functionalized, enabling a high degree of control over subsequent C-C bond formation [1]. This contrasts with 5- or 6-bromoindoles, which often show different reactivity and selectivity patterns. For this specific compound, the presence of the N-1 2,2-difluoroethyl group further modulates the electronics of the indole ring, potentially enhancing the rate of oxidative addition at the C4-Br bond compared to an unsubstituted 4-bromoindole [2]. While direct comparative kinetic data for this exact compound versus its N-H or N-methyl analogs are not available in the public domain, the established literature on indole electronics and the electron-withdrawing nature of the 2,2-difluoroethyl group supports this class-level inference.

Cross-Coupling Reactivity
Class-level inference
Enhanced oxidative addition inferred vs. 4-bromo-1H-indole
Supports regioselective C4 functionalization workflows.
Qualitative electronic effect; compound-specific kinetic data not available.
Synthetic Chemistry Cross-Coupling Indole Functionalization

Lipophilicity Enhancement via Fluorination

The 2,2-difluoroethyl group is a well-documented lipophilic hydrogen bond donor that can enhance a compound's metabolic stability and target binding affinity [1]. To quantify the lipophilicity contribution of the N-1 2,2-difluoroethyl group, we can compare predicted cLogP values. The predicted cLogP for 4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole is approximately 3.5, based on vendor data for a structurally very close analog (4-Chloro-1-(2,2-difluoroethyl)-1H-indole) which has a reported XLogP3 of 3.5 . This value is significantly higher than the reported cLogP of 2.93 for the parent 4-bromoindole (lacking the N-1 substituent) [2]. This represents a calculated increase of approximately +0.57 log units.

Lipophilicity (cLogP)
Cross-study comparable
+0.57 log units
Supports membrane permeability profiling for oral and CNS research.
Predicted value based on close structural analog; experimental confirmation recommended.
Medicinal Chemistry Physicochemical Properties Lipophilicity

Metabolic Stability Advantage

The 2,2-difluoroethyl group is a strategic replacement for a methyl group, acting as a lipophilic hydrogen-bond donor that is less prone to metabolic oxidation [1]. Studies on fluorination patterning in indole derivatives have shown that specific fluorination motifs significantly impact metabolic stability [2]. While direct stability data for this compound is not publicly available, the presence of the 2,2-difluoroethyl group at the N-1 position is a class-level hallmark for improving metabolic stability compared to non-fluorinated alkyl chains like N-ethyl or N-propyl [3]. In contrast, 4-bromoindole or 4-bromo-1-methylindole lack this metabolically robust substituent and are therefore expected to be more susceptible to N-dealkylation or other metabolic pathways.

Metabolic Stability
Class-level inference
Expected robust N-1 difluoroethyl vs. N-methyl group
May support lead optimization for metabolic profile improvement.
Direct stability data for this specific compound not publicly available.
Drug Metabolism Pharmacokinetics Fluorine Chemistry

4-Bromo-1-(2,2-difluoroethyl)-1H-indole: Key Applications


Late-Stage Fluorine Installation in Lead Optimization

This compound is an ideal building block for medicinal chemists performing structure-activity relationship (SAR) studies around an indole core. The pre-installed 2,2-difluoroethyl group eliminates the need for challenging late-stage alkylations, which can be low-yielding and difficult to purify. The 4-bromo group provides a versatile handle for parallel synthesis of diverse analogs via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling rapid exploration of chemical space while maintaining the desired N-1 fluorinated substituent [1].

CNS and Oncology Intermediate Synthesis

Given the predicted increase in lipophilicity and potential for enhanced metabolic stability inferred from the 2,2-difluoroethyl group, this building block is particularly suited for projects targeting the central nervous system (CNS) or developing novel oncology agents [2]. Its properties make it a strategic choice for the synthesis of key intermediates in programs where improving blood-brain barrier penetration or prolonging half-life are primary objectives. The compound can serve as a direct precursor to more complex, functionalized indoles found in patented drug candidates [3].

Fluorinated Libraries for High-Throughput Screening

For organizations building diverse screening libraries, this dual-modified indole offers a unique combination of a modifiable handle and a pharmacokinetic-enhancing group. Its incorporation into library scaffolds directly generates compounds with more favorable drug-like properties from the outset [4]. This approach contrasts with generating libraries from simple indoles that would require subsequent, time-consuming re-synthesis to introduce fluorine, thereby increasing the efficiency and hit-to-lead potential of the screening collection.

C-H Functionalization and Radical Chemistry Research

Beyond traditional cross-coupling, the unique electronic structure of 4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole makes it a valuable probe for academic laboratories developing new synthetic methodologies. The presence of the 4-bromo group allows for investigations into regio- and chemoselective C-H functionalization reactions at other positions of the indole ring [5]. Furthermore, the 2,2-difluoroethyl group itself can be a substrate for exploring novel radical chemistry, as its synthesis and transformation are an active area of research in organic methodology [6].

Application
Selection Property
Validation Focus
Lead optimization SAR studies
Pre-installed 4-Br cross-coupling handle and N-1 difluoroethyl motif
Cross-coupling efficiency and analog diversification
CNS-penetrant compound research
Lipophilicity-tuning N-1 2,2-difluoroethyl group
Membrane permeability and metabolic stability profiling
Oncology target research
Metabolically robust building block
In vitro stability and PK parameter evaluation
Fluorinated library synthesis
Pre-installed fluorine handle avoids late-stage alkylation
Parallel synthesis and library property distribution
C-H functionalization methodology
4-Br as a directing/leaving group
Regioselective C-H activation and radical chemistry exploration

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